Lipoxygenase Inhibition: A Target Distinct from Kynurenine Pathway Inhibitors
4-Ethoxy-4-oxobut-2-ynoic acid demonstrates a moderate but distinct inhibitory profile against human 5-lipoxygenase (5-LOX), with an IC50 > 10,000 nM [1][2]. In contrast, 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives, which lack the acetylenic moiety, are potent inhibitors of kynurenine-3-hydroxylase (IC50 values in the low nanomolar range) but show negligible activity against 5-LOX [3]. This functional divergence—driven by the presence of the electron-deficient alkyne—positions 4-ethoxy-4-oxobut-2-ynoic acid as a lead for modulating arachidonic acid metabolism rather than the kynurenine pathway.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 > 1.00E+4 nM (Human recombinant 5-LOX expressed in E. coli) |
| Comparator Or Baseline | 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids: IC50 < 100 nM vs. kynurenine-3-hydroxylase (5-LOX not reported) |
| Quantified Difference | Target compound shows >10 μM affinity for 5-LOX; comparators show nanomolar affinity for a different enzyme (kynurenine hydroxylase) |
| Conditions | In vitro enzyme inhibition assay; Human 5-LOX vs. Kynurenine-3-hydroxylase |
Why This Matters
For researchers investigating the lipoxygenase arm of the arachidonic acid cascade, this compound provides an entry point with a distinct selectivity profile compared to commonly used kynurenine pathway inhibitors.
- [1] BindingDB. Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3). IC50: >1.00E+4nM. Available at: https://www.bindingdb.org/ View Source
- [2] Medical University of Lublin. MeSH Concept Record. A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [3] PubMed. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. PMID: 9435907. View Source
